Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its role as a ligand in various catalytic processes, particularly in cross-coupling reactions. The compound’s structure includes bulky tert-butyl and isopropyl groups, which contribute to its steric properties and influence its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of a biphenyl derivative with a phosphine reagent. The process often requires the use of strong bases and specific solvents to facilitate the formation of the desired phosphine compound. The reaction conditions, such as temperature and time, are carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, more efficient mixing, and precise control of reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine primarily undergoes reactions typical of phosphine ligands. These include:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The compound acts as a ligand, coordinating with metal centers in catalytic processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and various metal salts for coordination reactions. The conditions often involve inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific process. For example, oxidation reactions yield phosphine oxides, while coordination reactions result in metal-phosphine complexes .
Scientific Research Applications
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is used extensively in scientific research, particularly in the field of catalysis. Its applications include:
Biology: Potential use in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Research into its role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that facilitate various catalytic processes. The bulky substituents on the phosphine ligand influence the steric environment around the metal center, affecting the reactivity and selectivity of the catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
Tetramethyl di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl: Another phosphine ligand with similar steric properties.
Di-tert-butyl(3,6-dimethoxy-2-(2,4,6-triisopropylphenyl)phenyl)phosphane: Shares structural similarities and is used in similar catalytic applications.
2,6-Di-tert-butyl-4-methylphenol: Although not a phosphine, it is structurally related and used as an antioxidant.
Uniqueness
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electronic properties, which make it particularly effective in certain catalytic processes. Its ability to stabilize metal centers and influence reaction pathways sets it apart from other ligands .
Properties
Molecular Formula |
C47H57O2P |
---|---|
Molecular Weight |
684.9 g/mol |
IUPAC Name |
ditert-butyl-[2-[2,6-di(propan-2-yl)-4-tritylphenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C47H57O2P/c1-32(2)38-30-37(47(34-22-16-13-17-23-34,35-24-18-14-19-25-35)36-26-20-15-21-27-36)31-39(33(3)4)42(38)43-40(48-11)28-29-41(49-12)44(43)50(45(5,6)7)46(8,9)10/h13-33H,1-12H3 |
InChI Key |
YVFOUASIKZVODO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.